molecular formula C7H10N2O2 B066585 2-Propyl-1H-imidazole-4-carboxylic acid CAS No. 172875-52-4

2-Propyl-1H-imidazole-4-carboxylic acid

Cat. No.: B066585
CAS No.: 172875-52-4
M. Wt: 154.17 g/mol
InChI Key: BSHYBKDYLYQPNC-UHFFFAOYSA-N
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Description

2-Propyl-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Angiotensin II Receptor Antagonists : Imidazole-5-carboxylic acids, including derivatives of 2-Propyl-1H-imidazole-4-carboxylic acid, have been studied for their potential as nonpeptide angiotensin II receptor antagonists. These compounds show strong binding affinity and inhibit angiotensin II-induced responses, suggesting potential applications in hypertension treatment (Yanagisawa et al., 1996).

  • Synthesis of Daclatasvir : A study demonstrated the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, starting from α-bromoacetophenones and carboxylic acids, including this compound. This process is key in the synthesis of NS5A inhibitors like daclatasvir, used in hepatitis C treatment (Carneiro et al., 2015).

  • Anti-Tuberculosis Agents : Certain derivatives of 1H-imidazole-4-carboxylic acid, including those with 2-propyl substitution, have shown significant anti-tuberculosis activity. These findings introduce a new class of anti-tuberculosis agents (Gupta et al., 2004).

  • Coordination Polymers and Biomimetic Complexes : Research has focused on the development of coordination polymers and biomimetic complexes using imidazole dicarboxylates, including 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. These compounds have potential applications in materials science and catalysis (Zhong et al., 2015).

  • Corrosion Inhibition : Imidazole derivatives, including those based on this compound, have been studied as corrosion inhibitors for mild steel. These compounds offer potential in industrial applications to protect metals from corrosion (Srivastava et al., 2017).

Safety and Hazards

While specific safety and hazard information for “2-Propyl-1H-imidazole-4-carboxylic acid” is not available, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment when handling similar chemical compounds .

Future Directions

Imidazole derivatives, including “2-Propyl-1H-imidazole-4-carboxylic acid”, have a broad range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Properties

IUPAC Name

2-propyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-3-6-8-4-5(9-6)7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHYBKDYLYQPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440966
Record name 2-PROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172875-52-4
Record name 2-PROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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